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Compound Name:
N-(1H-indol-3-

ylmethyl)cyclohexanamine

Cat. No.: B1220182 Get Quote

An In-depth Technical Guide to N-(1H-indol-3-
ylmethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(1H-indol-3-ylmethyl)cyclohexanamine is a secondary amine belonging to the vast and

pharmacologically significant class of indole derivatives. The indole scaffold is a privileged

structure in medicinal chemistry, forming the core of numerous natural products and synthetic

drugs with a wide array of biological activities. This technical guide provides a comprehensive

overview of the known physical and chemical characteristics of N-(1H-indol-3-
ylmethyl)cyclohexanamine, outlines a representative experimental protocol for its synthesis

and characterization, and discusses the potential biological significance of this class of

compounds.

Chemical and Physical Characteristics
The fundamental properties of N-(1H-indol-3-ylmethyl)cyclohexanamine are summarized

below. While experimental data for some properties are not readily available in the public

domain, computed values from reliable databases provide valuable estimates.

Table 1: Physical and Chemical Properties of N-(1H-indol-3-ylmethyl)cyclohexanamine
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Property Value Source

IUPAC Name
N-(1H-indol-3-

ylmethyl)cyclohexanamine
PubChem[1]

Synonyms

N-Cyclohexyl-1H-indole-3-

methylamine, 3-

(Cyclohexylaminomethyl)indole

PubChem[1]

CAS Number 53924-03-1 PubChem[1]

Molecular Formula C₁₅H₂₀N₂ PubChem[1]

Molecular Weight 228.33 g/mol PubChem[1]

Appearance
Not reported (likely a solid or

oil)
-

Melting Point Not experimentally determined -

Boiling Point Not experimentally determined -

Solubility

Expected to be soluble in

common organic solvents like

ethanol, methanol, DMSO, and

DMF. Limited solubility in water

is anticipated.

General chemical principles

XLogP3 3.1 PubChem (Computed)[1]

Hydrogen Bond Donor Count 2 PubChem (Computed)[1]

Hydrogen Bond Acceptor

Count
1 PubChem (Computed)[1]

Rotatable Bond Count 3 PubChem (Computed)[1]

Topological Polar Surface Area 27.8 Å² PubChem (Computed)[1]

Synthesis and Characterization
A common and efficient method for the synthesis of N-(1H-indol-3-
ylmethyl)cyclohexanamine is the reductive amination of indole-3-carboxaldehyde with
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cyclohexylamine. This two-step, one-pot reaction involves the initial formation of a Schiff base

(imine) intermediate, which is then reduced to the target secondary amine.

Indole-3-carboxaldehyde

Schiff Base Intermediate
(N-(1H-indol-3-ylmethylene)cyclohexylamine)

Condensation
(loss of H₂O)

Cyclohexylamine

Condensation
(loss of H₂O)

N-(1H-indol-3-ylmethyl)cyclohexanamine

Reduction

Reducing Agent
(e.g., NaBH₄, NaBH(OAc)₃)

Click to download full resolution via product page

Caption: Synthetic workflow for N-(1H-indol-3-ylmethyl)cyclohexanamine.

Experimental Protocol: Synthesis via Reductive
Amination
This protocol is a representative procedure based on standard organic synthesis

methodologies.

Materials:

Indole-3-carboxaldehyde

Cyclohexylamine

Methanol (or another suitable alcohol solvent)

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

Glacial acetic acid (if using NaBH(OAc)₃)

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
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Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Procedure:

Imine Formation: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) in

methanol. Add cyclohexylamine (1.1 eq) to the solution. If desired, a catalytic amount of

acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room

temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer

Chromatography (TLC).

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 -

2.0 eq) in small portions. Stir the reaction for an additional 2-4 hours, allowing it to warm to

room temperature. Alternatively, if using sodium triacetoxyborohydride, it can be added

directly to the mixture of the aldehyde and amine in a solvent like dichloromethane, along

with acetic acid.

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under

reduced pressure. To the aqueous residue, add dichloromethane or ethyl acetate to extract

the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution

and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate,

filter, and concentrate under reduced pressure. The crude product can be purified by silica

gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl

acetate in hexanes) to yield the pure N-(1H-indol-3-ylmethyl)cyclohexanamine.

Characterization Data
The following table summarizes the expected spectral data for N-(1H-indol-3-
ylmethyl)cyclohexanamine.
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Table 2: Spectroscopic Data for N-(1H-indol-3-ylmethyl)cyclohexanamine

Technique Expected Data

¹H NMR

Signals corresponding to the indole ring protons

(aromatic region, ~7-8 ppm), the indole N-H

proton (broad singlet, ~8-9 ppm), the methylene

bridge protons (~3.8-4.0 ppm), the cyclohexyl

methine proton (~2.5-2.7 ppm), and the

cyclohexyl methylene protons (broad multiplets,

~1.0-2.0 ppm). The N-H proton of the secondary

amine may appear as a broad singlet.

¹³C NMR

Resonances for the indole aromatic carbons

(~110-137 ppm), the methylene bridge carbon

(~45-50 ppm), and the cyclohexyl carbons (~25-

60 ppm).

FT-IR (KBr)

Characteristic peaks for N-H stretching (indole

and secondary amine, ~3400-3200 cm⁻¹),

aromatic C-H stretching (~3100-3000 cm⁻¹),

aliphatic C-H stretching (~2950-2850 cm⁻¹), and

aromatic C=C bending (~1600-1450 cm⁻¹).[1]

Mass Spectrometry (MS)

The mass spectrum would be expected to show

a molecular ion peak [M]⁺ corresponding to the

molecular weight of the compound (228.33).

Common fragmentation patterns for similar

amines include α-cleavage, leading to the loss

of a cyclohexyl or indolylmethyl radical.

Biological Activity and Signaling Pathways
While specific biological studies on N-(1H-indol-3-ylmethyl)cyclohexanamine are limited in

publicly accessible literature, the broader class of indole-3-methanamines has been

investigated for various pharmacological activities.[2] The indole nucleus is a key

pharmacophore that can interact with a multitude of biological targets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1220182?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/96438
https://www.benchchem.com/product/b1220182?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19223092/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Derivatives of indole have been reported to exhibit a wide range of biological effects, including

but not limited to:

Anticancer activity

Antimicrobial properties

Anti-inflammatory effects[3]

Antiviral activity

Neurological effects, including interactions with serotonin receptors[2]

The specific biological profile of N-(1H-indol-3-ylmethyl)cyclohexanamine would be

determined by the overall molecular structure, including the nature of the substituent on the

amine nitrogen. The cyclohexyl group, being lipophilic, may influence the compound's ability to

cross cell membranes and interact with hydrophobic pockets in target proteins.

Given the lack of specific data for this compound, a generalized diagram of potential signaling

pathways that are often modulated by bioactive indole derivatives is presented below. It is

important to note that this is a hypothetical representation and the actual pathways affected by

N-(1H-indol-3-ylmethyl)cyclohexanamine would require experimental validation.
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Caption: Generalized potential signaling pathways modulated by indole derivatives.

Conclusion
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N-(1H-indol-3-ylmethyl)cyclohexanamine is a compound of interest within the expansive

family of indole derivatives. While comprehensive experimental data on its physical properties

and biological activities are not yet widely available, its synthesis is readily achievable through

established chemical methods such as reductive amination. The structural features of this

molecule, combining the versatile indole core with a cyclohexylamino moiety, suggest potential

for diverse biological interactions. Further research is warranted to fully elucidate the

physicochemical properties, pharmacological profile, and therapeutic potential of this and

related compounds. This guide serves as a foundational resource for researchers embarking

on the study of N-(1H-indol-3-ylmethyl)cyclohexanamine and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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